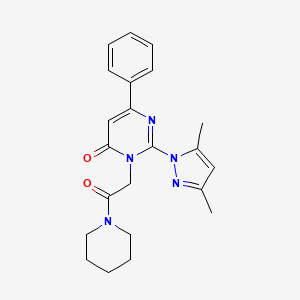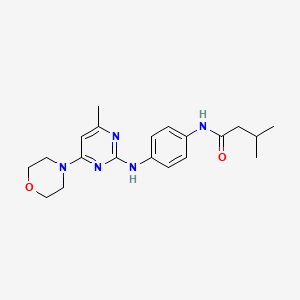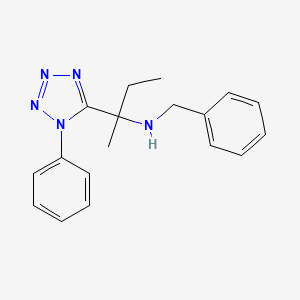
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-oxo-2-(piperidin-1-yl)ethyl)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dihydropyrimidinone core
Vorbereitungsmethoden
The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the piperidine ring: This involves the cyclization of suitable precursors to form the piperidine ring.
Coupling reactions: The pyrazole and piperidine rings are then coupled with a dihydropyrimidinone core through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole and piperidine derivatives, as well as dihydropyrimidinone analogs. Compared to these compounds, 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE may exhibit unique properties due to its specific structural features. For example, its combination of functional groups may confer distinct biological activities or chemical reactivity.
Conclusion
2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a compound of significant interest in various scientific fields
Eigenschaften
Molekularformel |
C22H25N5O2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(2-oxo-2-piperidin-1-ylethyl)-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C22H25N5O2/c1-16-13-17(2)27(24-16)22-23-19(18-9-5-3-6-10-18)14-20(28)26(22)15-21(29)25-11-7-4-8-12-25/h3,5-6,9-10,13-14H,4,7-8,11-12,15H2,1-2H3 |
InChI-Schlüssel |
JLTLKYPLRBNQCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)N3CCCCC3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11241642.png)

![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11241663.png)
![11-(furan-2-yl)-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11241666.png)
![N-(2-methoxyethyl)-1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11241670.png)

![N-(4-chloro-2-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11241679.png)
![1-{7-Acetyl-3-[(4-methoxyphenyl)methyl]-6-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL}ethan-1-one](/img/structure/B11241683.png)
![N-(3-chlorophenyl)-4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazine-1-carboxamide](/img/structure/B11241687.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide](/img/structure/B11241689.png)
![N-(2-fluoro-5-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11241690.png)

![methyl 2-amino-4-(2-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11241692.png)

